An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline
An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 4-Chloro-8-iodoquinazoline. This heterocyclic organic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Physicochemical Properties
4-Chloro-8-iodoquinazoline is a solid at room temperature, characterized by a quinazoline backbone with chloro and iodo substituents at the 4 and 8 positions, respectively.[1] These halogen substituents significantly influence the molecule's electronic properties, steric hindrance, and potential for biological interactions.[1]
The quantitative physicochemical properties of 4-Chloro-8-iodoquinazoline are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClIN₂ | [1][2] |
| Molecular Weight | 290.49 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 363.2 ± 22.0 °C (Predicted) | [2] |
| Density | 2.017 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -0.30 ± 0.50 (Predicted) | [2] |
| Solubility | Moderately soluble in organic solvents. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-Chloro-8-iodoquinazoline are crucial for its application in research and development.
Synthesis of 4-Chloro-8-iodoquinazoline
A common method for the synthesis of 4-Chloro-8-iodoquinazoline involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach has been reported to yield the desired product in high purity.[3]
Protocol: Regioselective Iodination
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Metalation: A solution of 4-chloroquinazoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to facilitate regioselective metalation at the 8-position.
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The reaction mixture is stirred at low temperature for a specified period to ensure complete metalation.
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Quenching: A solution of iodine in the same anhydrous solvent is then added to the reaction mixture.
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The reaction is allowed to warm to room temperature and is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).
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Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
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The crude product is then purified using techniques such as column chromatography to afford pure 4-Chloro-8-iodoquinazoline. A reported yield for this method is 83%.[3]
Another general approach for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: General workflow for the synthesis and characterization of 4-Chloro-8-iodoquinazoline.
Characterization Techniques
The structural confirmation of 4-Chloro-8-iodoquinazoline is typically achieved through a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]
Role in Drug Development and Signaling Pathways
Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] 4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have been extensively investigated as antitumor agents.[3]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[4][5]
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Tubulin Polymerization Inhibition
In addition to RTK inhibition, some quinazoline-based compounds have been shown to act as tubulin polymerization inhibitors.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[6][7] This mechanism of action is a validated strategy in cancer chemotherapy.[7]
References
- 1. CAS 125096-73-3: 4-Chloro-8-iodoquinazoline | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-8-iodoquinazoline | 125096-73-3 [chemicalbook.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
